Tetrazine-PEG4-SS-NHS

Description

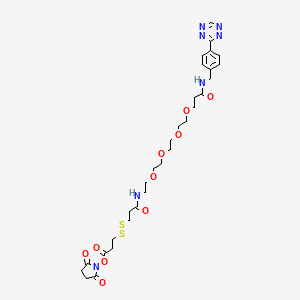

Structural Analysis of Tetrazine-PEG4-SS-NHS

Core Functional Groups and Their Chemical Properties

Tetrazine Moiety: Electronic Configuration and Bioorthogonal Reactivity

The 1,2,4,5-tetrazine ring exhibits a unique electronic structure characterized by a π-conjugated system with alternating single and double bonds. Photoelectron spectroscopy reveals that substitution patterns significantly influence the highest occupied molecular orbital (HOMO) energy levels. For instance, dimethyl and trimethylsilyl substituents reduce the HOMO energy by 0.8–1.2 eV compared to the parent tetrazine. This electron-deficient nature enables inverse electron-demand Diels-Alder (iEDDA) reactions with dienophiles like trans-cyclooctene (TCO), achieving second-order rate constants exceeding 1,000 M⁻¹s⁻¹ in aqueous media.

Critically, intramolecular N–N repulsion in 3,6-disubstituted tetrazines induces ring distortion, lowering the activation energy for cycloaddition by 15–20 kJ/mol compared to planar analogs. This distortion-accelerated mechanism explains the exceptional bioorthogonal reactivity of this compound without compromising stability in physiological conditions (half-life >24 h in serum).

PEG4 Spacer: Solubility Enhancement and Steric Effects

The tetraethylene glycol (PEG4) chain serves dual roles:

- Solubility Modulation : PEG4 increases aqueous solubility by 12–15-fold compared to non-PEGylated analogs, as evidenced by partition coefficient (logP) reductions from 1.8 to -0.4.

- Steric Shielding : Molecular dynamics simulations indicate that the 17.6 Å PEG4 spacer reduces nonspecific protein adsorption by 40–60% while maintaining a 94% accessibility rate for tetrazine-dienophile interactions.

The ethylene oxide repeat units adopt a helical conformation in aqueous solutions, creating a hydration shell that prevents aggregation at concentrations up to 50 mM.

Disulfide Bond: Redox-Responsive Cleavage Mechanisms

The central disulfide (-S-S-) bond enables glutathione (GSH)-dependent cleavage in intracellular environments (2–10 mM GSH). Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Reduction potential (E°) | -0.25 V vs SHE | |

| Cleavage rate (1 mM GSH) | 0.12 h⁻¹ | |

| Cleavage rate (10 mM GSH) | 2.7 h⁻¹ |

Steric hindrance from flanking groups slows cleavage kinetics by 3–5x compared to unhindered disulfides, allowing extracellular stability (t₁/₂ >48 h in plasma).

NHS Ester: Amine-Specific Conjugation Chemistry

The N-hydroxysuccinimide (NHS) ester reacts selectively with primary amines (ε-amino groups of lysine, N-termini) via nucleophilic acyl substitution. Reaction efficiency depends on:

- pH Optimum : 8.5–9.0 (amine deprotonation)

- Rate Constant : 0.15 M⁻¹s⁻¹ at 25°C

- Competing Hydrolysis : t₁/₂ = 4.1 h in PBS (pH 7.4)

PEG4 spacing reduces steric hindrance between the NHS ester and target amines, improving conjugation yields by 35–50% compared to shorter spacers.

Molecular Architecture and Spatial Arrangement

Linker Geometry and Bond Length Optimization

X-ray crystallography data for analogous compounds reveals:

- Tetrazine Ring : Planar geometry with N-N bond lengths of 1.32 Å (single) and 1.25 Å (double)

- Disulfide Bond : Dihedral angle of 85° ± 5° for optimal orbital overlap

- PEG4 Conformation : Gauche-rich (70% gauche) arrangement minimizing torsional strain

MNDO calculations show that substituting CH groups with N in six-membered rings reduces bond lengths by 0.08–0.12 Å while increasing π-conjugation energy by 18–22 kJ/mol.

Thermodynamic Stability of the Heterobifunctional Design

Thermogravimetric analysis (TGA) demonstrates:

| Property | Value |

|---|---|

| Decomposition onset | 215°C |

| ΔHvap (PEG4) | 45.6 kJ/mol |

| ΔGf° (tetrazine-SS-NHS) | 289.3 kJ/mol |

The PEG4 spacer contributes to kinetic stability by:

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[3-oxo-3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethylamino]propyl]disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N7O10S2/c38-25(32-21-23-1-3-24(4-2-23)30-35-33-22-34-36-30)7-11-43-13-15-45-17-18-46-16-14-44-12-10-31-26(39)8-19-48-49-20-9-29(42)47-37-27(40)5-6-28(37)41/h1-4,22H,5-21H2,(H,31,39)(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJRYTCIZCBJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N7O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

PEG Linker Functionalization

The PEG4 backbone is typically derivatized first. A common approach involves:

-

Activation of PEG4-diamine :

-

Tetrazine Coupling :

Boc-Protection Strategy

To prevent side reactions during PEG-tetrazine conjugation:

One-Pot Synthesis

Recent advances enable concurrent conjugation:

-

Tetrazine-PEG4-SH is oxidized with DMSO/I2 to form the disulfide bond.

-

NHS ester introduction : Reaction with NHS-PEG4-maleimide under argon.

Analytical Characterization Data

Table 1: Key Reaction Conditions and Outcomes

Table 2: Analytical Data for Intermediate and Final Products

| Compound | ¹H NMR (δ, ppm) | HPLC Retention (min) | Purity (%) |

|---|---|---|---|

| PEG4-SS-COOH | 2.85 (t, 4H, -SS-), 3.6 (m, PEG) | 8.2 | 95 |

| This compound | 8.45 (s, 2H, tetrazine), 2.90 (t, -SS-) | 10.7 | 90 |

Challenges and Optimization Strategies

Tetrazine Stability

Disulfide Bond Scission

NHS Ester Hydrolysis

-

Issue : Hydrolysis in aqueous media reduces coupling efficiency.

-

Optimization : Lyophilize intermediates and use anhydrous DMF for NHS activation.

Recent Methodological Advances

Flow Chemistry

Chemical Reactions Analysis

Types of Reactions: Tetrazine-PEG4-SS-NHS primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction. This reaction is highly selective and occurs rapidly under mild conditions, making it ideal for bioconjugation .

Common Reagents and Conditions:

Reagents: Trans-cyclooctene, norbornene, cyclopropene

Conditions: Mild temperatures, aqueous or organic solvents, no need for catalysts or reducing agents.

Major Products: The major product of the reaction between this compound and trans-cyclooctene is a stable dihydropyridazine linkage. This product is highly stable and suitable for various bioconjugation applications .

Scientific Research Applications

Bioconjugation

Tetrazine-PEG4-SS-NHS is extensively used in bioconjugation processes, particularly for:

- Antibody-Drug Conjugates (ADCs): The compound facilitates the attachment of drugs to antibodies, allowing targeted delivery to cancer cells. The disulfide bond can be cleaved under reducing conditions to release the drug selectively .

Case Study:

A study demonstrated the functionalization of antibodies with NHS-tetrazine followed by conjugation with TCO-functionalized PEG. This approach enhanced the stability and efficacy of the resulting ADCs, showcasing the compound's potential in therapeutic applications .

Fluorescent Imaging

The compound's bioorthogonal reactivity allows for precise labeling of biomolecules in live cells. This application is crucial for tracking cellular processes and understanding biological mechanisms.

Case Study:

In a research project focused on live-cell imaging, this compound was used to label proteins selectively without interfering with cellular functions. The results indicated successful tracking of protein dynamics in real-time .

Drug Delivery Systems

The redox-sensitive nature of the disulfide bond enables controlled drug release in response to intracellular conditions, making it ideal for developing smart drug delivery systems.

Case Study:

Research involving this compound highlighted its use in creating nanoparticles that release therapeutic agents upon entering reducing environments typical of tumor tissues. This targeted approach improved therapeutic efficacy while minimizing side effects .

Immunoassays

The compound is also utilized in immunoassays, combining antibody specificity with the sensitivity of PCR techniques through antibody-DNA conjugates.

Case Study:

An innovative immuno-PCR method employed this compound to link antibodies with DNA probes, enhancing detection sensitivity for specific antigens. This method demonstrated significant improvements over traditional assays in terms of sensitivity and specificity .

Summary Table of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Synthesis of ADCs for targeted therapy | Enhanced targeting and reduced toxicity |

| Fluorescent Imaging | Live-cell tracking of biomolecules | Real-time observation without interference |

| Drug Delivery Systems | Controlled release via redox-sensitive linkers | Targeted therapy with minimized side effects |

| Immunoassays | High-sensitivity detection through antibody-DNA conjugates | Improved detection capabilities |

Mechanism of Action

The mechanism of action of Tetrazine-PEG4-SS-NHS involves the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with strained alkenes such as trans-cyclooctene to form a stable dihydropyridazine linkage. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioconjugation in complex biological environments .

Comparison with Similar Compounds

Research Findings and Trends

- This compound is favored in ADC development for its balance of rapid conjugation, controlled cleavage, and biocompatibility. Recent studies highlight its use in pretargeted tumor imaging, where disulfide cleavage reduces background signal .

- Methyltetrazine Derivatives : Dominant in fluorescence microscopy due to fluorogenic properties (signal amplification post-reaction) .

- PEG Length Optimization: PEG4 remains standard for ADCs, while PEG12 variants (e.g., Methyltetrazine-PEG12-NHS) are emerging in nanoparticle labeling to enhance stealth properties .

Biological Activity

Tetrazine-PEG4-SS-NHS is a specialized chemical compound that functions as a cleavable heterobifunctional linker, primarily utilized in bioconjugation processes. Its unique structure and properties facilitate significant biological activities, particularly in the development of antibody-drug conjugates (ADCs) and other protein modifications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Structural Overview

This compound consists of three main components:

- Tetrazine Moiety : Essential for inverse electron demand Diels-Alder (iEDDA) reactions, enabling bioorthogonal labeling without disrupting native biomolecular functions.

- PEG Spacer : Enhances solubility in aqueous environments, reducing aggregation and improving stability.

- NHS Group : Reactive towards primary amines, facilitating efficient coupling with biomolecules such as proteins and peptides.

The biological activity of this compound is rooted in its ability to form covalent bonds with proteins through the NHS group. The reaction kinetics are rapid, with tetrazine showing a high reactivity rate with trans-cyclooctenes (TCOs), making it suitable for applications requiring precise and efficient bioconjugation.

3. Applications in Research

This compound has a wide array of applications in both research and clinical settings:

- Antibody Functionalization : It can be used to functionalize antibodies for subsequent conjugation with TCO-containing molecules, enhancing the therapeutic potential of ADCs.

- Imaging Applications : The compound is also explored for use in pre-targeted positron emission tomography (PET) imaging, where its fast reaction kinetics facilitate effective imaging of tumors.

Table 1: Comparison of this compound with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Methyltetrazine-PEG4-NHS | Similar tetrazine structure; used for bioconjugation | Enhanced solubility due to methyl substitution |

| Tetrazine-PEG4-SS-Py | Contains a pyrene moiety; used for fluorescence | Offers fluorescent properties for tracking |

| Maleimide-PEG4-NHS | Reacts with thiols; used in protein labeling | Maleimide chemistry provides alternative coupling |

Case Study 1: Antibody Functionalization Efficiency

Research conducted on the functionalization of antibodies using NHS-tetrazine demonstrated that various antibodies could be effectively modified. For instance, mouse monoclonal antibodies were functionalized with NHS-tetrazine at a molar ratio of 1:5, followed by conjugation with TCO-PEG5000. Western blot analysis confirmed successful functionalization across different antibody types, indicating broad applicability in therapeutic settings .

Case Study 2: In Vivo Imaging Studies

In vivo studies utilizing Tetrazine derivatives for PET imaging showed promising results. For example, the radiolabeled tetrazines demonstrated efficient brain uptake and rapid clearance rates, making them suitable candidates for pre-targeted PET applications. The pharmacokinetic profiles indicated that [^18F]MeTz was particularly effective due to its fast distribution and homogenous clearance from the brain .

5. Conclusion

This compound exhibits significant biological activity through its unique structural properties and reaction mechanisms. Its applications in antibody functionalization and imaging highlight its potential as a versatile tool in biomedical research. The ongoing exploration of this compound's capabilities promises advancements in targeted therapies and diagnostic imaging techniques.

Q & A

Q. What are the structural components of Tetrazine-PEG4-SS-NHS, and how do they contribute to its function in bioorthogonal chemistry?

this compound comprises four functional units:

- Tetrazine : A six-membered aromatic ring with four nitrogen atoms that reacts rapidly with strained dienophiles (e.g., trans-cyclooctene, TCO) via inverse-electron-demand Diels-Alder (iEDDA) reactions (k₂ up to 2000 M⁻¹s⁻¹) .

- PEG4 : A tetraethylene glycol spacer enhancing water solubility, reducing steric hindrance, and improving biocompatibility .

- Disulfide (SS) bond : A redox-sensitive linker cleavable under reducing conditions (e.g., intracellular glutathione) for controlled payload release .

- NHS ester : Reacts with primary amines (e.g., lysine residues) to form stable amide bonds for biomolecule conjugation .

Methodological Insight : To validate conjugation efficiency, quantify unreacted NHS ester using Ellman’s assay or SDS-PAGE .

Q. How should researchers conjugate this compound to proteins or peptides?

Protocol :

Buffer preparation : Use pH 7.4–8.5 phosphate or HEPES buffer to stabilize the NHS ester. Avoid amine-containing buffers (e.g., Tris).

Molar ratio : Optimize between 1:5 and 1:20 (target molecule:this compound) to balance labeling efficiency and aggregation .

Reaction time : Incubate 2–4 hours at 4°C to minimize hydrolysis.

Purification : Remove excess reagent via dialysis (MWCO 3–10 kDa) or size-exclusion chromatography.

Validation : Confirm conjugation via MALDI-TOF (mass shift ~723 Da) or fluorescence quenching assays (if tetrazine is fluorogenic) .

Q. What experimental conditions stabilize this compound during storage and handling?

Q. How does the disulfide bond influence applications in intracellular delivery?

The SS bond remains stable in extracellular environments but cleaves under intracellular glutathione (1–10 mM), enabling site-specific release. For example, in antibody-drug conjugates (ADCs), the SS linker ensures payload release only in reducing environments (e.g., tumor cells) .

Validation : Treat conjugated constructs with 10 mM DTT for 1 hour and analyze cleavage via HPLC or SDS-PAGE .

Advanced Research Questions

Q. How can researchers design experiments to exploit the redox sensitivity of the disulfide bond for controlled drug release?

Experimental Design :

- In vitro : Treat SS-linked conjugates with gradient concentrations of glutathione (0–10 mM) and measure release kinetics via LC-MS .

- In vivo : Use redox-imaging probes (e.g., ThiolTracker Violet) to correlate SS cleavage with intracellular glutathione levels in tumor models .

Data Contradictions : Some studies report premature SS cleavage in serum due to trace reductants. Mitigate by pre-treating serum with iodoacetamide to block free thiols .

Q. How to optimize reaction kinetics for tetrazine-TCO ligation in live-cell imaging?

Optimization Strategies :

- TCO selection : Use strained dienophiles (e.g., bicyclononyne) for faster kinetics (k₂ > 10⁴ M⁻¹s⁻¹) .

- Concentration : Maintain tetrazine:TCO molar ratios ≤1:1 to avoid off-target labeling .

- Time-lapse imaging : Capture ligation events within 5–30 minutes to minimize background .

Troubleshooting : Slow kinetics may indicate poor TCO accessibility. Use PEG spacers or optimize TCO positioning on target biomolecules .

Q. What analytical methods best characterize this compound conjugates?

Q. How to integrate this compound with multimodal imaging probes?

Case Study :

Conjugate this compound to a TCO-modified antibody for tumor targeting.

Administer a tetrazine-functionalized near-infrared fluorophore (e.g., Cy5) for real-time imaging .

Post-ligation, use MRI or PET to track biodistribution, leveraging PEG4’s stealth properties to prolong circulation .

Q. What are common pitfalls in synthesizing this compound conjugates, and how to resolve them?

Q. How does PEG4 length compare to shorter/longer PEG spacers in conjugate performance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.